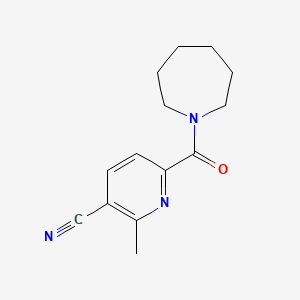
6-(Azepane-1-carbonyl)-2-methylpyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Azepane-1-carbonyl)-2-methylpyridine-3-carbonitrile, also known as AMPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AMPC is a heterocyclic compound that contains a pyridine ring, an azepane ring, and a cyano group. The unique structure of AMPC makes it an attractive target for synthesis and study.
Mecanismo De Acción
The mechanism of action of 6-(Azepane-1-carbonyl)-2-methylpyridine-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in disease pathways. For example, this compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair. Inhibition of this enzyme can lead to cell death and is a potential mechanism for the anticancer activity of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune function. This compound has also been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(Azepane-1-carbonyl)-2-methylpyridine-3-carbonitrile in lab experiments is its unique structure, which allows for the investigation of novel chemical and biological properties. This compound is also relatively easy to synthesize and purify, making it a convenient target for study. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for the study of 6-(Azepane-1-carbonyl)-2-methylpyridine-3-carbonitrile, including the investigation of its potential as a drug candidate for various diseases, the development of new synthetic methods for this compound and related compounds, and the exploration of its chemical and biological properties. Additionally, the use of this compound as a building block for the synthesis of novel materials and biomolecules is an area of active research. Overall, the unique structure and potential applications of this compound make it an exciting target for future scientific research.
Métodos De Síntesis
The synthesis of 6-(Azepane-1-carbonyl)-2-methylpyridine-3-carbonitrile can be achieved through various methods, including the reaction of 2-methylpyridine-3-carboxylic acid with azepane and cyanogen bromide. Another method involves the reaction of 2-methylpyridine-3-carboxylic acid with 1-aminocyclohexane-1-carboxylic acid followed by dehydration and cyclization. The synthesis of this compound requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the compound.
Aplicaciones Científicas De Investigación
6-(Azepane-1-carbonyl)-2-methylpyridine-3-carbonitrile has been extensively studied for its potential applications in medicinal chemistry, material science, and chemical biology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and bacterial infections. This compound has shown promising results in preclinical studies, demonstrating potent anticancer activity and antibacterial activity against drug-resistant strains.
Propiedades
IUPAC Name |
6-(azepane-1-carbonyl)-2-methylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-11-12(10-15)6-7-13(16-11)14(18)17-8-4-2-3-5-9-17/h6-7H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBJYHSYRWNZRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)N2CCCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
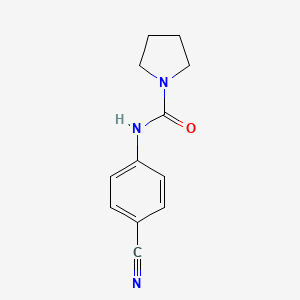
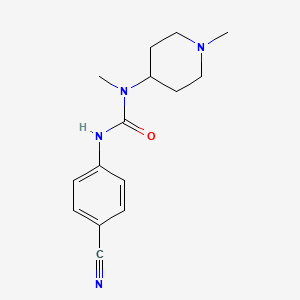
![imidazol-1-yl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone](/img/structure/B7502840.png)
![3-[[1-(3-Acetylphenyl)sulfonylpiperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B7502848.png)
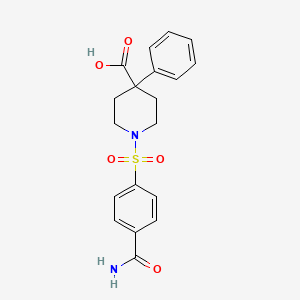
![3-[Benzyl-(3-methylthiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7502856.png)
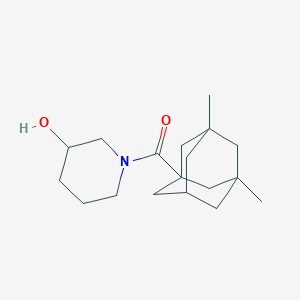
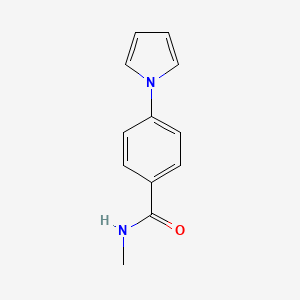
![[1-(2,3-dihydro-1H-inden-5-ylamino)-1-oxopropan-2-yl] 4-sulfamoylbenzoate](/img/structure/B7502878.png)
![N-ethyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7502888.png)

![Methyl 5-[[[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]amino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7502919.png)
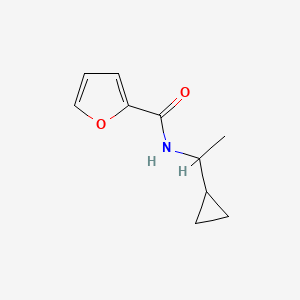
![3-[Benzyl-(3-methylbenzoyl)amino]propanoic acid](/img/structure/B7502923.png)
